[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Overview
Description
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine: is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Hydrogenated products or ring-opened derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential as an anticonvulsant agent due to its ability to modulate neurological pathways .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate ion channels and neurotransmitter receptors in the brain, thereby stabilizing neuronal activity . The exact molecular pathways are still under investigation, but it is known to affect the GABAergic and glutamatergic systems .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
- 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole share similar structural features with [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine, particularly the presence of the 4-methoxyphenyl group .
- The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to indole and imidazole derivatives .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFXZLOCMNCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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